molecular formula C20H41NOS B1211522 N-(2-sulfanylethyl)octadecanamide CAS No. 6162-69-2

N-(2-sulfanylethyl)octadecanamide

Cat. No.: B1211522
CAS No.: 6162-69-2
M. Wt: 343.6 g/mol
InChI Key: WAHDEMVAELVQEM-UHFFFAOYSA-N
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Description

N-(2-sulfanylethyl)octadecanamide is a long-chain fatty acid amide derivative with a 2-sulfanylethyl (-SCH2CH2-) group attached to the nitrogen of octadecanamide (C17H35CONH2). Its structure enables unique reactivity due to the thiol (-SH) moiety, which participates in redox reactions, disulfide bond formation, and acyl shifts (e.g., N→S transfer) under specific conditions . Applications of this compound may span chemical biology, materials science, and redox-responsive systems due to its reactive thiol group.

Properties

CAS No.

6162-69-2

Molecular Formula

C20H41NOS

Molecular Weight

343.6 g/mol

IUPAC Name

N-(2-sulfanylethyl)octadecanamide

InChI

InChI=1S/C20H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-23/h23H,2-19H2,1H3,(H,21,22)

InChI Key

WAHDEMVAELVQEM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCS

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCS

Other CAS No.

6162-69-2

Synonyms

N-stearoylcysteamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Octadecanamide Derivatives

The following table summarizes key structural and functional differences between N-(2-sulfanylethyl)octadecanamide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound Not explicitly listed ~C20H41NOS ~343.6 Thiol (-SH), amide Redox-active; participates in acyl shifts and thioester formation
N,N-Dimethyloctadecanamide 3886-90-6 C20H41NO 299.5 Dimethylamine, amide Hydrophobic; lacks thiol reactivity; used in lubricants or surfactants
D-glucosyl-β-1,1'-N-stearoyl-D-erythro-sphingosine 95119-86-1 C42H81NO8 728.11 Glucosyl, amide, hydroxyl Amphiphilic; involved in lipid membranes and glycosphingolipid studies
N-[(1S,2R,3E)-1-(galactopyranosyl)methyl]-octadecanamide 125712-73-4 C53H98N2O16 1019.37 Glycosyl, amide, neuraminic acid Complex carbohydrate interactions; used in glycobiology research
N-[2-(cyanoethyl-aminoethyl)]octadecanamide Not explicitly listed C24H46N4O 430.66 Cyano (-CN), amide, tertiary amine Polar; potential for hydrogen bonding and coordination chemistry

Functional Group Impact on Reactivity

  • Thiol Group (this compound): The sulfanylethyl substituent enables thiol-disulfide exchange and N→S acyl shifts, critical in peptide ligation and dynamic covalent chemistry . This contrasts with N,N-dimethyloctadecanamide, which lacks redox activity due to its inert methyl groups.
  • Glycosyl Moieties (e.g., CAS 95119-86-1): The glucosyl group enhances hydrophilicity and enables carbohydrate-recognition processes, unlike the hydrophobic octadecanamide backbone .
  • Cyanoethyl Groups (CAS 851608-39-4): The cyano group increases polarity and may stabilize intermediates in nucleophilic reactions, diverging from the thiol-driven reactivity of this compound .

Comparative Reactivity in Acyl Shifts

This compound undergoes acid- or base-mediated N→S acyl shifts to form thioesters, a property exploited in protein synthesis . In contrast:

  • N,N-Dimethyloctadecanamide: No such shifts occur due to the absence of a thiol group.
  • Glucosyl Octadecanamides: Reactivity is dominated by glycosidic bond cleavage rather than acyl transfer .

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